8-Chloro-3-methylquinoline
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Overview
Description
8-Chloro-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylquinoline typically involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This intermediate is then chlorinated using bis(trichloromethyl) carbonate under the action of an organic base to yield this compound .
Industrial Production Methods: For large-scale production, the process is optimized to avoid the release of corrosive gases and to ensure the reaction is suitable for industrial applications. This involves using environmentally friendly solvents and catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3-methylquinoline has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways Involved: The inhibition of these enzymes leads to the fragmentation of bacterial DNA, ultimately causing cell death.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloro-8-methylquinoline
- 3-Methylquinoline-8-sulfonyl chloride
Comparison: 8-Chloro-3-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
8-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 |
InChI Key |
RYBQMBBAJBOCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Cl)N=C1 |
Origin of Product |
United States |
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